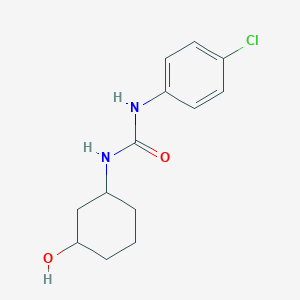
1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(3-hydroxycyclohexyl)urea (abbreviated as CPCHU) is an organic compound with a wide range of applications in various scientific fields. It is used as a synthetic intermediate in organic synthesis, as a reagent in biological research, and as a catalyst in biocatalysis. CPCHU is also known as 4-chlorophenyl cyclohexyl urea and is a cyclic organic compound with a molecular formula of C13H15ClN2O. It is a white crystalline solid with a melting point of 95-97°C and a boiling point of 214-216°C.
Applications De Recherche Scientifique
CPCHU is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic chemicals. It is also used as a catalyst in biocatalysis and in the synthesis of polymers. In addition, CPCHU is used in the study of the properties of organic molecules and in the development of new materials.
Mécanisme D'action
CPCHU acts as a catalyst in biocatalysis by accelerating the rate of reactions between organic molecules. It does this by forming an intermediate complex between the reactants and the catalyst, which allows for the reaction to take place more quickly. The mechanism of action of CPCHU is not completely understood, but it is believed that it involves the formation of a cyclic intermediate, which is then broken down by the catalyst to form the desired product.
Biochemical and Physiological Effects
CPCHU has been studied for its potential biochemical and physiological effects. In animal studies, CPCHU has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have a protective effect against oxidative damage caused by ultraviolet radiation. In addition, CPCHU has been found to have an anti-coagulant effect, which could be beneficial in the treatment of certain medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
CPCHU has several advantages for laboratory experiments. It is easy to synthesize and can be stored in a stable form. It is also relatively inexpensive, making it a cost-effective reagent for research. However, CPCHU has some limitations for laboratory experiments. It is not very soluble in water, which can limit its use in some applications. In addition, CPCHU is toxic and should be handled with caution.
Orientations Futures
There are many potential future directions for the use of CPCHU. One potential application is in the development of new drugs and treatments for various diseases. CPCHU could be used to synthesize new compounds that could be used to target specific disease pathways. In addition, CPCHU could be used to study the properties of organic molecules and to develop new materials. Finally, CPCHU could be used to study the biochemical and physiological effects of various compounds.
Méthodes De Synthèse
CPCHU is synthesized by reacting 4-chlorobenzaldehyde with cyclohexanone in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The resulting compound is then purified by recrystallization from ethanol.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-9-4-6-10(7-5-9)15-13(18)16-11-2-1-3-12(17)8-11/h4-7,11-12,17H,1-3,8H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZRGBTZWDIWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(3-hydroxycyclohexyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate](/img/structure/B6502868.png)
![6-methoxy-2-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6502873.png)
![ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B6502875.png)
![(2Z)-6-[(3-methylbut-2-en-1-yl)oxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502883.png)
![2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B6502886.png)
![1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6502899.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6502915.png)
![ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6502918.png)
![5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B6502933.png)
![3-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-imino-5-methyl-1,3-thiazolidin-4-one](/img/structure/B6502941.png)
![6-hydroxy-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6502954.png)
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B6502966.png)